molecular formula C12H12Cl2N4O B5729658 N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B5729658
M. Wt: 299.15 g/mol
InChI Key: FKQWDPQRWZSQBN-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a urea linkage between a dichlorophenyl group and a pyrazolylmethyl group. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 2,3-dichloroaniline with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its interaction with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
  • N-(2,3-dichlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea
  • N-(2,3-dichlorophenyl)-N’-[(1-methyl-1H-imidazol-4-yl)methyl]urea

Uniqueness

N-(2,3-dichlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrazolylmethyl group. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O/c1-18-7-8(6-16-18)5-15-12(19)17-10-4-2-3-9(13)11(10)14/h2-4,6-7H,5H2,1H3,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQWDPQRWZSQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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